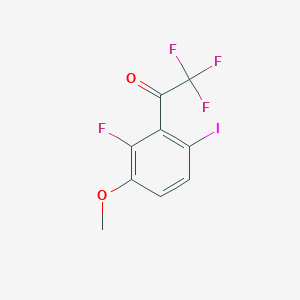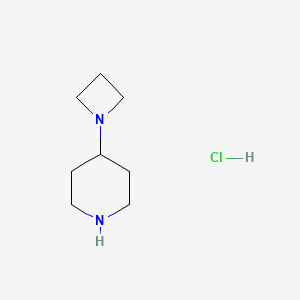
3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzamide, featuring bromine, fluorine, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluoro-2-methoxyaniline.
Acylation Reaction: The aniline derivative undergoes acylation with N-methylbenzoyl chloride in the presence of a base like triethylamine. This reaction forms the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids.
Reduction: Formation of reduced products such as primary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as polymers or coatings.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, affecting signal transduction pathways.
Proteins: The compound can interact with proteins, altering their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
- 3-Bromo-4-fluoro-N-methylbenzamide
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
Uniqueness
3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of bromine, fluorine, and methoxy groups can enhance its reactivity and binding interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C9H9BrFNO2 |
|---|---|
Poids moléculaire |
262.08 g/mol |
Nom IUPAC |
3-bromo-5-fluoro-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9BrFNO2/c1-12-9(13)6-3-5(11)4-7(10)8(6)14-2/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
QWQHPPVJDYMPAI-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C(=CC(=C1)F)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


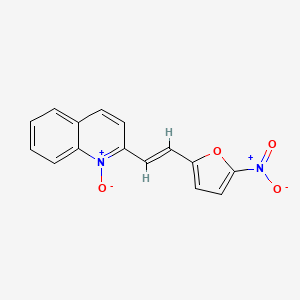
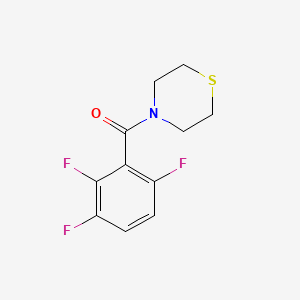
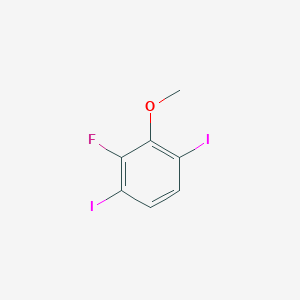
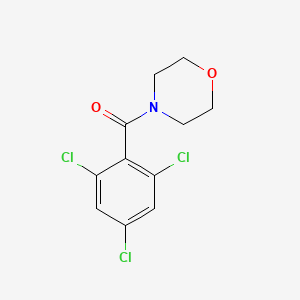

![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
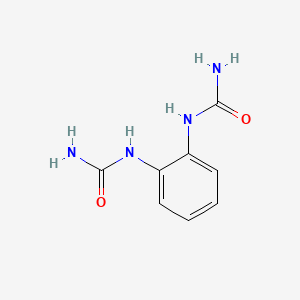
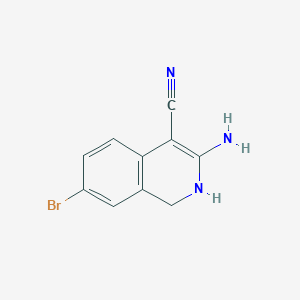
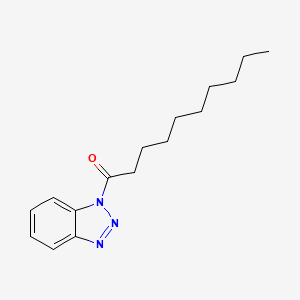
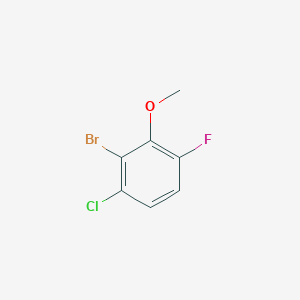
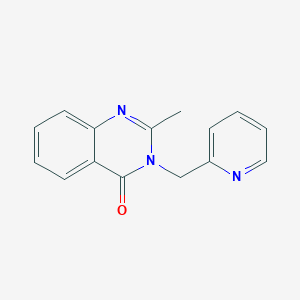
![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)
